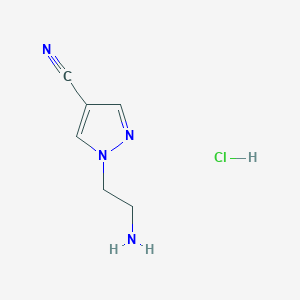
1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride” is a chemical compound with the CAS Number: 2243503-55-9 . It has a molecular weight of 172.62 . The IUPAC name for this compound is 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile hydrochloride . The InChI code for this compound is 1S/C6H8N4.ClH/c7-1-2-10-5-6(3-8)4-9-10;/h4-5H,1-2,7H2;1H .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8N4.ClH/c7-1-2-10-5-6(3-8)4-9-10;/h4-5H,1-2,7H2;1H . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The physical form of “this compound” is oil . It has a molecular weight of 172.62 .
Applications De Recherche Scientifique
Corrosion Inhibition
Pyrazole Derivatives as Corrosion Inhibitors
Pyrazole derivatives, including those similar to 1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride, have been evaluated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These compounds demonstrate significant inhibition of steel corrosion, with their adsorption following the Langmuir isotherm. This indicates a potential application of such derivatives in protecting metal surfaces from acidic corrosion (Motawea & Abdelaziz, 2015).
Spiro Pyrazole Derivatives for Mild Steel Corrosion Inhibition
In another study, spiro pyrazole derivatives exhibited high efficiency as corrosion inhibitors for mild steel in hydrochloric acid. These inhibitors, synthesized using green chemistry principles, showed up to 96.95% efficiency, acting mainly as cathodic-type inhibitors and adhering to the Langmuir adsorption isotherm (Gupta et al., 2018).
Biological and Pharmacological Activities
Antibacterial and Antifungal Activities
A study synthesized pyrazolo[5, 1-c][1, 2, 4] triazines from 5-Aminopyrazole, including compounds related to this compound. These compounds showed notable antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells (MCF7), suggesting their potential in pharmaceutical applications (Al-Adiwish et al., 2017).
Antiviral Activity Against HSV-1
Some pyrazole and fused pyrazolopyrimidine derivatives, developed from 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile, exhibited promising antiviral activity against herpes simplex virus type-1 (HSV-1), comparable to Acyclovir, a standard antiviral medication (Rashad et al., 2009).
Anti-Cancer Activity in Nanoformulation
A pyrano[2,3-c]pyrazole derivative, closely related to the compound of interest, demonstrated anti-cancer activity. When nanoformulated, this compound inhibited breast cancer cell growth through a P53-independent pathway, highlighting its potential in cancer therapeutics (Sun et al., 2019).
Green Synthesis of Pyrano[2,3-c]pyrazoles with Biological Activity
The synthesis of pyrano[2,3-c]pyrazoles, following green chemistry principles, has been explored. These compounds, including this compound, are known for their broad biological activities, such as anticancer properties and enzyme inhibition (Ilovaisky et al., 2014).
Chemical Synthesis and Structural Analysis
Synthesis of Pyrazole Derivatives
Research on the synthesis of various pyrazole derivatives, including those related to this compound, has provided insights into the structural and electronic properties of these compounds. This includes understanding their interaction with fullerene molecules and their potential in enhancing spectral properties (Research on Chemical Intermediates, 2013).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of similar compounds have been analyzed, revealing insights into their stability and potential interactions at the molecular level. Such studies are crucial for understanding the behavior of these compounds in various applications (Fathima et al., 2014).
Safety and Hazards
The safety information for “1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These represent various hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
1-(2-aminoethyl)pyrazole-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c7-1-2-10-5-6(3-8)4-9-10;/h4-5H,1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGORXEXRVHVANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

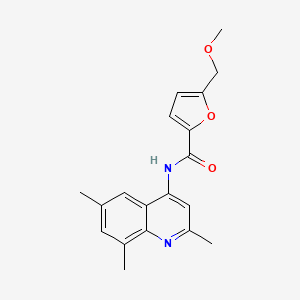
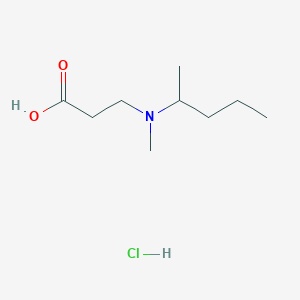
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)
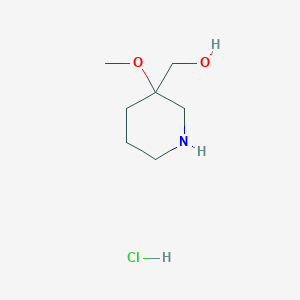

![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)

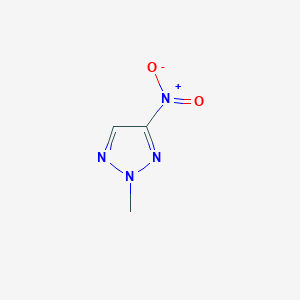
![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)
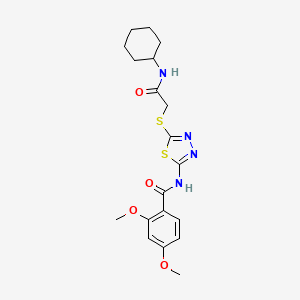
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2497801.png)